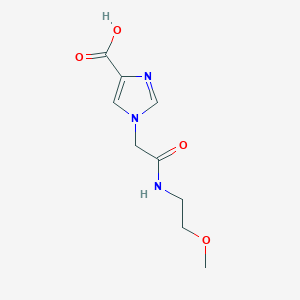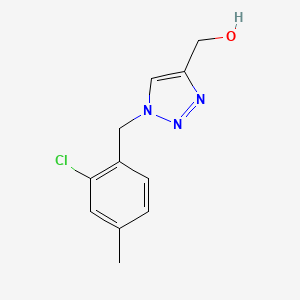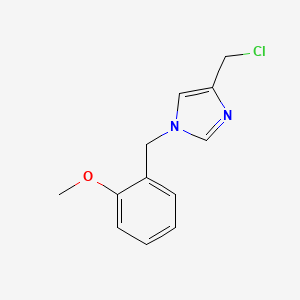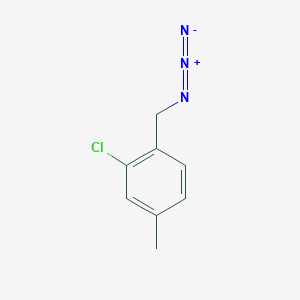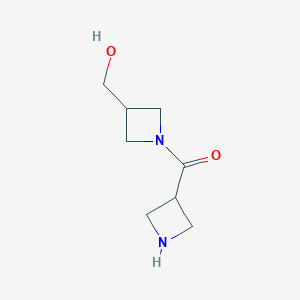
8-溴-5-氟-4-羟基-喹啉-3-羧酸
描述
“8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid” is an organic compound with the linear formula C10H5BrFNO3 . It has a molecular weight of 286.06 . It is a grey solid in its physical form .
Molecular Structure Analysis
The InChI code for “8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid” is 1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid” is a grey solid . It has a molecular weight of 286.06 and is typically stored at temperatures between 0-5°C .科学研究应用
抗菌应用
大量的研究集中在喹诺酮衍生物的合成及其抗菌特性上。研究表明,对喹诺酮结构进行改造,例如烷基或氟取代,可以增强对一系列革兰氏阳性和革兰氏阴性细菌的抗菌活性。例如,开发具有特定取代基的新型喹诺酮已显示出与诺氟沙星等已建立的抗生素相当或更好的抗菌功效。这些化合物通常因其治疗全身感染的潜力而被探索,并且在光毒性和对哺乳动物细胞的细胞毒性等潜在副作用的背景下仔细评估其安全性 (Sánchez et al., 1995), (Ishikawa et al., 1990)。
光物理和光化学性质
喹啉衍生物的光物理和光化学性质,包括具有溴和氟取代基的衍生物,已被广泛研究。这些化合物在光照下表现出独特的行为,例如激发态分子内质子转移 (ESIPT),导致双重发射和显着的斯托克斯位移。这些特性不仅在理论上很有趣,而且在荧光材料和探针的开发中也有实际应用 (Padalkar & Sekar, 2014)。
属性
IUPAC Name |
8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPYUFSELJLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



